molecular formula C9H8N2O2 B1296414 6-methylquinazoline-2,4(1H,3H)-dione CAS No. 62484-16-6

6-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B1296414
CAS RN: 62484-16-6
M. Wt: 176.17 g/mol
InChI Key: OXVPNGBFUAIXTE-UHFFFAOYSA-N
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Description

Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn more and more attention due to their significant biological activities .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring . The exact structure of “6-methylquinazoline-2,4(1H,3H)-dione” would involve additional functional groups.


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. Quinazoline itself is a light yellow crystalline solid that is soluble in water .

Scientific Research Applications

Antitumor Activity

6-Methylquinazoline-2,4(1H,3H)-dione derivatives have been explored for their potential antitumor properties. A study by Al-Romaizan, Ahmed, and Elfeky (2019) demonstrated that novel synthesized compounds, including derivatives of 6-methylquinazoline-2,4(1H,3H)-dione, showed significant antitumor activity against human colon carcinoma HCT116 and human hepatocellular carcinoma HEP-G2 cell lines, indicating its promise in cancer treatment (Al-Romaizan, Ahmed, & Elfeky, 2019).

Synthesis and Chemical Analysis

In the field of chemistry, 6-methylquinazoline-2,4(1H,3H)-dione is a subject of interest for synthesis and analysis. For instance, El-Azab, Khalil, and Abdel-Aziz (2021) presented a new synthetic method to obtain derivatives of 6-methylquinazoline-2,4(1H,3H)-dione, with their structures determined through various spectroscopic methods, highlighting the compound's versatility in chemical synthesis (El-Azab, Khalil, & Abdel-Aziz, 2021).

Spectroscopic Studies

Spectroscopic studies involving 6-methylquinazoline-2,4(1H,3H)-dione derivatives are significant for understanding their properties. Sebastian et al. (2015) performed vibrational spectroscopic studies on 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, a compound related to 6-methylquinazoline-2,4(1H,3H)-dione, to determine its vibrational wavenumbers and other chemical properties (Sebastian et al., 2015).

Future Directions

The future directions in the research of quinazoline derivatives could involve the development of new synthetic methods and the exploration of their potential applications in fields of biology, pesticides, and medicine .

properties

IUPAC Name

6-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVPNGBFUAIXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318966
Record name 6-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methylquinazoline-2,4(1H,3H)-dione

CAS RN

62484-16-6
Record name 62484-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.00 g of 2-amino-5-methylbenzoic acid was suspended in 20 mL of water, to which 1.18 g of potassium cyanate was added and a mixture of 0.23 mL of acetic acid and 1 mL of water were added dropwise, and this suspension was stirred for 1.5 hours at 50° C. Then, after a solution of 1.42 g of sodium hydroxide in 2 mL of water was added drowise, to which 40 mL of water and 20 mL of 1,4-dioxane were added, and this solution was stirred for 3.5 hours while heating it under reflux. The reaction mixture was ice-cooled, from which precipitated solid was filtered, and then 30 mL of water and 3 mL of 6M of hydrochloric acid were added to the resultant solid, which was then stirred for 1.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, from which resultant precipitate was filtered and washed with water to yield 1.17 g of 6-methyl-2,4-(1H,3H)-quinazolinedione as white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1.42 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
NR El-Brollosy - Journal of Chemical Research, 2007 - journals.sagepub.com
The synthesis is described of a series of new non-nucleoside analogues of the reverse transcriptase inhibitor TNK-651 from quinazoline-2,4(1H,3H)-diones. Compounds 2a–c were …
Number of citations: 8 journals.sagepub.com
WZ Zhang, H Li, Y Zeng, X Tao… - Chinese Journal of …, 2018 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐diones are core structural subunits frequently found in many biologically important compounds. The reaction of 2‐​aminobenzonitrile and CO 2 , which was …
Number of citations: 31 onlinelibrary.wiley.com
NR El-Brollosy, MI Attia, AA El-Emam… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H20N2O3, the ten atoms comprising the quinazoline ring are essentially planar (rms deviation = 0.024 Å), and this plane is almost orthogonal to the terminal …
Number of citations: 2 scripts.iucr.org
A Fujii, H Matsuo, JC Choi, T Fujitani, K Fujita - Tetrahedron, 2018 - Elsevier
By employing tetrabutylammonium fluoride (TBAF) as a catalyst, the various carboxylative cyclizations of the propargylic amines having internal alkynes with CO 2 proceeded to afford …
Number of citations: 31 www.sciencedirect.com
A Kornicka, M Gdaniec - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
The reaction of 2‐chloro‐4,5‐dihydroimidazole (5) with 2‐aminobenzohydrazides 6a–e led to the formation of 2‐amino‐N′‐(imidazolidin‐2‐ylidene)benzohydrazides as zwitterions 7a…
Number of citations: 3 onlinelibrary.wiley.com
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 pubs.acs.org
T Yang, Y Wang, J Duan, S Wei, S Tang, WZ Yuan - Research, 2021 - spj.science.org
Pure organic luminogens with long-persistent luminescence have been extensively studied, on account of their fundamental research significance and diverse utilizations in …
Number of citations: 13 spj.science.org
T Zhang, Z Wang, X Hu, M Yu, T Deng… - The Journal of Organic …, 2016 - ACS Publications
An Ir(III)-catalyzed direct C–H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide (TrocN 3 ) as the aminocarbonyl source is reported. With the aid of cesium …
Number of citations: 36 pubs.acs.org
M Okano, J Mito, Y Maruyama, H Masuda… - Bioorganic & medicinal …, 2009 - Elsevier
Synthesis and structure–activity relationship studies of a series of 4-aminoquinazoline derivatives led to the identification of (1R,2S)-17, N-[(1R,2S)-2-({2-[(4-chlorophenyl)carbonyl]…
Number of citations: 50 www.sciencedirect.com
NR El‐Brollosy - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
Novel quinazoline non‐nucleosides analogues of Emivirine were described. Compounds 1a‐c were silylated and reacted with the appropriate chloroethers (2a‐c) in the presence of …
Number of citations: 10 onlinelibrary.wiley.com

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